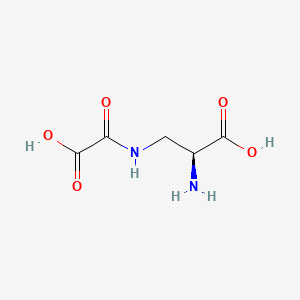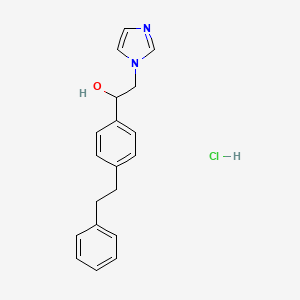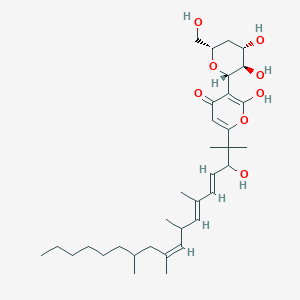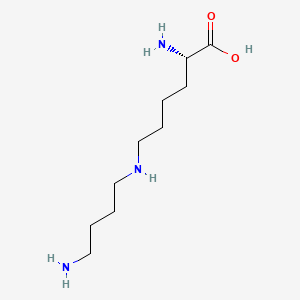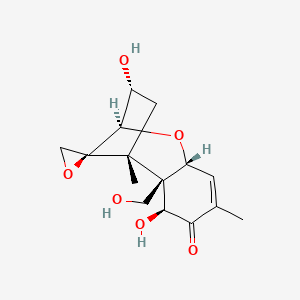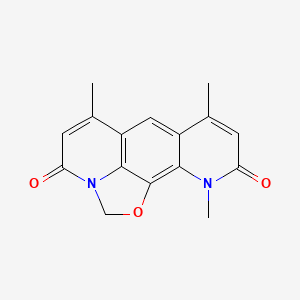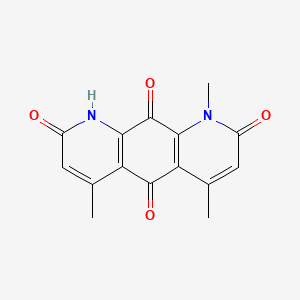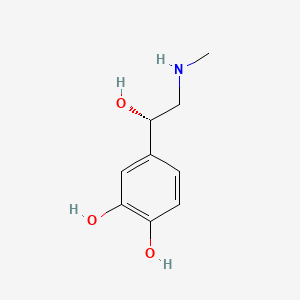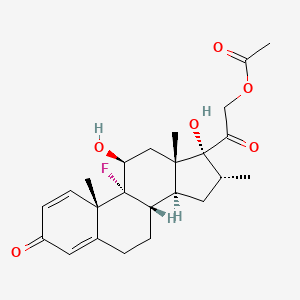
Dexamethasone acetate
Descripción general
Descripción
Dexamethasone acetate is a synthetic glucocorticoid, a type of corticosteroid, which is used for its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancer . Developed in 1957, this compound is structurally similar to other corticosteroids such as hydrocortisone and prednisolone .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Dexamethasone acetate primarily targets the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound, being a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in gene expression . The binding of this compound to its receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the nuclear factor kappa B (NF-kB), a pro-inflammatory transcription factor . By doing so, it reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . Furthermore, this compound has been shown to suppress the activity of the potassium channel Kv1.3, which regulates calcium influx, a key process in T cell activation .
Pharmacokinetics
This compound exhibits time-dependent pharmacokinetics, with its clearance being influenced by the activity of CYP3A, an enzyme involved in its metabolism . When this compound is persistently administered, the activity of CYP3A can be induced, leading to auto-induction and time-dependent clearance of the drug . The bioavailability of oral dexamethasone is reported to be good, making oral administration a practical alternative to intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it modulates the transcription of target genes, leading to decreased production of pro-inflammatory cytokines and reduced immune cell activity . This results in decreased inflammation and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes this compound, can be affected by various factors, including other drugs, diet, and disease states . Furthermore, the pharmacokinetics and pharmacodynamics of this compound can be influenced by the patient’s physiological state, such as the presence of inflammation or disease .
Análisis Bioquímico
Biochemical Properties
Dexamethasone acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A can be induced by this compound, leading to auto-induction and time-dependent pharmacokinetics . This interaction plays a crucial role in the drug’s metabolism and clearance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing virtually every component of the inflammatory process, including the production of inflammatory mediators and the migration of neutrophils . It also suppresses the normal immune response . In antigen-presenting cells, this compound can inhibit antigen presentation by increasing the expression and activity of Na+/Ca2+ exchanger .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to intracellular glucocorticoid receptors, forming a receptor-glucocorticoid complex that interacts with specific DNA sites and activates the transcription of specific genes . This interaction leads to changes in gene expression, which in turn influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the physical attitude of animals treated with this compound brightens and appetite improves, usually within 12 hours . Moreover, the long-term use of this compound may result in thrush, bone loss, cataracts, easy bruising, or muscle weakness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment of patients with glucocorticoids can result in an increased risk of infection with pathogens such as fungi . Moreover, this compound has been found to induce parturition when administered after 255 days of gestation in cattle .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is 6-hydroxylated by CYP3A to 6α- and 6β-hydroxydexamethasone . This compound is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily penetrate cell membranes . Despite its moderate lipophilicity, this compound exhibits very limited distribution in adipose tissue .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant. After entering the target cell, the corticosteroid combines with the cytoplasmic receptor protein . After that, the hormone–receptor complex proceeds towards the nucleus, where it connects with the acceptor site on the genome and induces RNA species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dexamethasone acetate is synthesized through a multi-step process starting from 3α-acetoxy-16-pregnen-11,20-dione. This compound is reacted with methylmagnesium bromide in the presence of lithium bromide to give 3α-hydroxy-16α-methylpregnan-11,20-dione. A 17α-hydroxyl group is then added . The final product, this compound, is obtained through acetylation of dexamethasone .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure purity and stability. The compound is typically stored in well-closed containers at controlled temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include hypobromite for oxidation and basic N-bromosuccinimide for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions include various dexamethasone derivatives, which can have different pharmacological properties and uses .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with similar uses but different potency and side effect profiles.
Betamethasone: Another synthetic glucocorticoid with similar applications but different pharmacokinetics.
Uniqueness
Dexamethasone acetate is unique in its high potency and long duration of action compared to other glucocorticoids. It is also more effective in penetrating the central nervous system, making it useful in treating conditions such as brain swelling and certain types of cancer .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFJXVKASDMBW-RQRKFSSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
460732-11-0 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, hydrate (2:3), (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460732-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20204402 | |
| Record name | Dexamethasone acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-90-3 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone acetate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, monohydrate, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN2WN457X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




